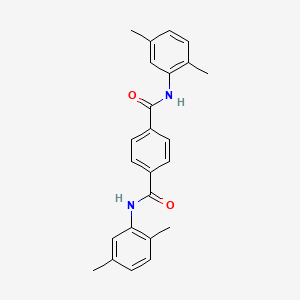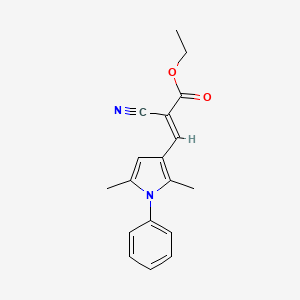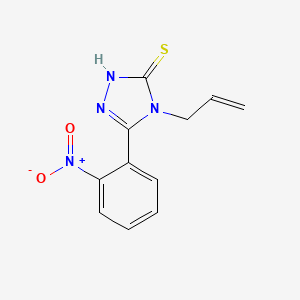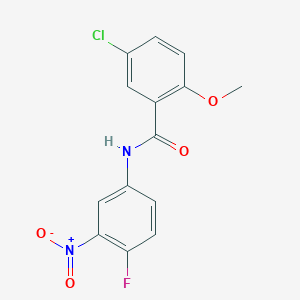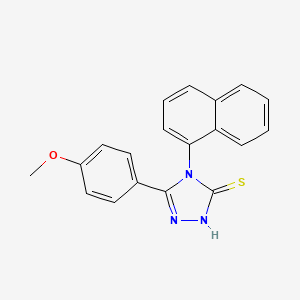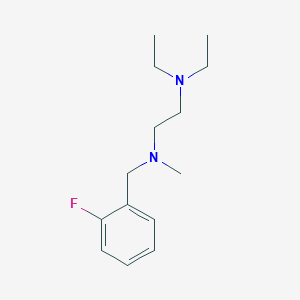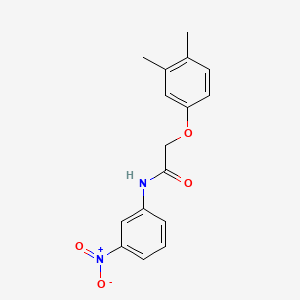![molecular formula C16H22N2O2S B5755528 2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)
2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide is not fully understood. However, it is believed to act by inhibiting key enzymes involved in cancer cell proliferation and viral replication. The compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis in cancer cells. It has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA replication. In addition, the compound has been shown to interfere with the replication of viral RNA, thereby inhibiting the replication of viruses.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of damaged or abnormal cells. Additionally, the compound has been shown to inhibit the growth and proliferation of cancer cells, which is important for the treatment of cancer. The compound has also been shown to inhibit the replication of viruses, which is important for the treatment of viral infections.
実験室実験の利点と制限
2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its yield can be improved by optimizing the reaction conditions. Additionally, the compound has been extensively studied, and its anticancer, antiviral, and antimicrobial activities have been well-documented. However, there are also some limitations to using this compound in lab experiments. The compound is relatively unstable and can degrade over time, which can affect its activity. Additionally, the compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide. One direction is to further investigate the mechanism of action of the compound, particularly its interaction with key enzymes involved in cancer cell proliferation and viral replication. Another direction is to explore the potential use of the compound in combination with other anticancer or antiviral agents to improve its efficacy. Additionally, the compound could be further optimized to improve its stability and reduce its toxicity to cells. Finally, the compound could be tested in animal models to evaluate its safety and efficacy in vivo.
合成法
The synthesis of 2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide involves the reaction of aniline, cyclohexyl isocyanide, and ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a multistep process, resulting in the formation of the desired compound. The yield of the compound can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
科学的研究の応用
2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. The compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and leukemia, and has been found to induce apoptosis in these cells. Additionally, the compound has been shown to inhibit the replication of the hepatitis C virus and herpes simplex virus.
特性
IUPAC Name |
2-(2-anilino-2-oxoethyl)sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c19-15(17-13-7-3-1-4-8-13)11-21-12-16(20)18-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDVZRSRHBSZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5755457.png)
![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
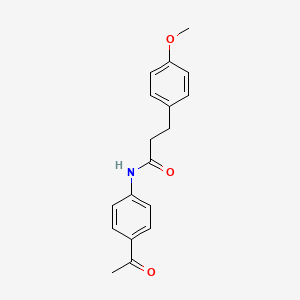
![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)
